BenchChemオンラインストアへようこそ!

Isepamicin Sulfate

Antimicrobial Susceptibility Testing Nosocomial Infections Non-fermentative Bacteria

Procure Isepamicin Sulfate (≥98%) as a critical reference standard for antimicrobial susceptibility testing (AST) panels and epidemiological surveillance. Unlike amikacin, tobramycin, or gentamicin (resistance rates 27.9-40.9%), isepamicin shows a 23.7% resistance rate against non-fermentative Gram-negative bacilli due to its stability against the AAC(6')-I aminoglycoside-modifying enzyme. Ideal for PK/PD modeling with its prolonged PAE and linear pharmacokinetics (t½=2-3 h). Essential for generic formulation development and quality control. Research use only.

Molecular Formula C22H45N5O16S
Molecular Weight 667.7 g/mol
CAS No. 67814-76-0
Cat. No. B000235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsepamicin Sulfate
CAS67814-76-0
SynonymsHAPA-B
Isépalline
Isepacin
isepamicin
isepamicin disulfate
isepamicin monosulfate
isepamicin sulfate
N-(S-3-amino-2-hydroxypropionyl)gentamicin
Sch 21420
Sch-21420
Molecular FormulaC22H45N5O16S
Molecular Weight667.7 g/mol
Structural Identifiers
SMILESCC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O
InChIInChI=1S/C22H43N5O12.H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);(H2,1,2,3,4)/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-;/m0./s1
InChIKeyDDXRHRXGIWOVDQ-MGAUJLSLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isepamicin Sulfate (CAS 67814-76-0): An Aminoglycoside Antibiotic for Antimicrobial Susceptibility Testing and Research


Isepamicin Sulfate (CAS 67814-76-0) is a semi-synthetic, broad-spectrum aminoglycoside antibiotic derived from gentamicin B [1]. It belongs to the aminoglycoside class, which functions by binding to the bacterial 30S ribosomal subunit to inhibit protein synthesis . Its primary utility in a research and industrial setting lies in its specific stability against aminoglycoside-modifying enzymes, particularly type I 6'-acetyltransferase [AAC(6')-I], which confers resistance to several other clinically important aminoglycosides [2]. This property positions isepamicin as a critical reference standard and active pharmaceutical ingredient for studies on antimicrobial resistance and the development of new antibacterial agents.

Why Isepamicin Sulfate Cannot Be Readily Substituted: Key Functional Differentiators from Amikacin and Other Aminoglycosides


While Isepamicin Sulfate is often described as having a spectrum of activity similar to amikacin [1], it is not functionally interchangeable with other aminoglycosides like gentamicin, tobramycin, or even amikacin in specific research contexts. Its clinical and industrial value is not derived from a broader spectrum but from its superior stability to the AAC(6')-I class of aminoglycoside-modifying enzymes [2]. This specific resistance mechanism is prevalent in multidrug-resistant Gram-negative pathogens and can inactivate amikacin, tobramycin, and netilmicin [3]. Consequently, substituting isepamicin with a generic aminoglycoside in a study on AAC(6')-I-positive strains would lead to a false assessment of susceptibility or a failure to achieve the desired pharmacodynamic effect. The evidence below quantifies this differentiation, demonstrating its retained activity against resistant populations and its unique structural basis for enzyme evasion, which is critical for accurate antimicrobial research and development.

Quantitative Differentiation of Isepamicin Sulfate: Head-to-Head Evidence Against Amikacin and Other Aminoglycosides


Superior In Vitro Potency and Lower Resistance Rates Against Non-Fermentative Gram-Negative Bacilli

In a study of 247 nosocomial Gram-negative bloodstream isolates, isepamicin demonstrated superior in vitro activity compared to amikacin, gentamicin, and tobramycin against non-fermentative bacteria. For the 93 non-fermentative Gram-negative bacilli (including P. aeruginosa, A. baumannii, and S. maltophilia), isepamicin had the lowest MIC90 and a resistance rate 15.1% lower than gentamicin and 10.9% lower than tobramycin [1][2]. This indicates a quantifiable advantage over other aminoglycosides for this challenging group of pathogens.

Antimicrobial Susceptibility Testing Nosocomial Infections Non-fermentative Bacteria

Retained Inhibitory Activity Against Amikacin- and Gentamicin-Resistant ESBL-Producing E. coli

In a study on extended-spectrum beta-lactamase (ESBL)-producing E. coli, isepamicin retained its inhibitory activity against the vast majority of strains that were already resistant to amikacin and gentamicin. The MIC90 for isepamicin was two-fold lower than that of amikacin against this population [1]. This cross-resistance data quantifies isepamicin's value as a second-line agent against a clinically significant resistance phenotype.

Antimicrobial Resistance ESBL Gram-negative Bacteria

Structural Basis for Superior Stability Against AAC(6')-I Aminoglycoside-Modifying Enzyme

The activity of isepamicin against amikacin-resistant strains producing AAC(6')-I is due to a structural difference at position 3''. While amikacin forms a stable complex with the AAC(6')-I enzyme, isepamicin, which possesses a secondary amino group at the 3'' position, is proposed to interact less stably, leading to reduced inactivation [1]. This structural feature explains its retained activity against isolates where amikacin and other aminoglycosides are rendered ineffective.

Mechanism of Action Enzyme Stability Antibiotic Resistance

Non-Inferior Clinical Efficacy with Favorable Safety Profile in Comparator Trials

In multiple randomized, controlled clinical trials, isepamicin demonstrated non-inferior efficacy to amikacin across various infection types, including pediatric infections and intra-abdominal infections [1][2]. In a pooled safety overview, nephrotoxicity and ototoxicity rates were generally low and comparable between isepamicin and amikacin, with some trends favoring isepamicin [3]. This body of clinical evidence confirms that isepamicin's in vitro advantages do not come at the cost of increased toxicity, and it can be as effective as its primary comparator.

Clinical Trial Data Safety Profile Nephrotoxicity

Longest In Vivo Post-Antibiotic Effect (PAE) Among Tested Aminoglycosides

In a neutropenic mouse thigh infection model, the in vivo post-antibiotic effect (PAE) of isepamicin, gentamicin, and netilmicin was assessed against S. aureus and E. coli. While all three aminoglycosides had a long PAE (3-5 hours), that of isepamicin was reported to be the largest, particularly against S. aureus [1]. A longer PAE supports less frequent dosing regimens, which is a key factor in optimizing drug delivery and minimizing toxicity.

Pharmacodynamics Post-Antibiotic Effect In Vivo Model

High-Impact Application Scenarios for Isepamicin Sulfate in Research and Development


Antimicrobial Susceptibility Testing (AST) and Surveillance

Procure Isepamicin Sulfate as a critical reference standard for antimicrobial susceptibility testing (AST) panels and epidemiological surveillance studies. The quantitative evidence from Section 3 demonstrates that isepamicin has a lower resistance rate (23.7%) than amikacin (27.9%), tobramycin (38.7%), and gentamicin (40.9%) against non-fermentative Gram-negative bacilli [1]. Including isepamicin in surveillance panels is essential for accurately tracking the prevalence of the AAC(6')-I resistance mechanism, which inactivates amikacin and other aminoglycosides, and for identifying potential treatment options for multidrug-resistant infections [2].

Mechanistic Studies of Aminoglycoside Resistance

Use Isepamicin Sulfate as a specific tool compound to investigate the AAC(6')-I aminoglycoside-modifying enzyme. The evidence establishes that isepamicin's activity is retained against amikacin-resistant strains precisely because it is a poor substrate for this enzyme, unlike amikacin [1][2]. This makes isepamicin an ideal selective agent for studying the molecular basis of this resistance mechanism, for screening new inhibitors of AAC(6')-I, and for exploring structure-activity relationships in novel aminoglycoside design.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Drug Development

Employ Isepamicin Sulfate in in vivo PK/PD models to study the impact of a prolonged post-antibiotic effect (PAE) on dosing regimen optimization. The in vivo data indicate that isepamicin exhibits the longest PAE among tested aminoglycosides against S. aureus in a neutropenic mouse model [1]. Its well-characterized linear pharmacokinetics, with a half-life of 2-3 hours in adults [2], make it a robust candidate for developing and validating PK/PD models that aim to maximize efficacy while minimizing toxicity for new aminoglycoside-based therapies.

Quality Control and Formulation Development for Generic Pharmaceuticals

Obtain high-purity Isepamicin Sulfate for use as a reference standard in the development and quality control of generic isepamicin formulations. The established clinical non-inferiority to amikacin in intra-abdominal (96.3% cure vs. 94.3%) and pediatric (98% cure vs. 95%) infections [1][2] provides a strong rationale for its continued use as an active pharmaceutical ingredient (API). Its well-defined pharmacokinetic profile and known safety margins [3] are essential for comparative dissolution studies, impurity profiling, and ensuring bioequivalence in generic drug development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isepamicin Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.